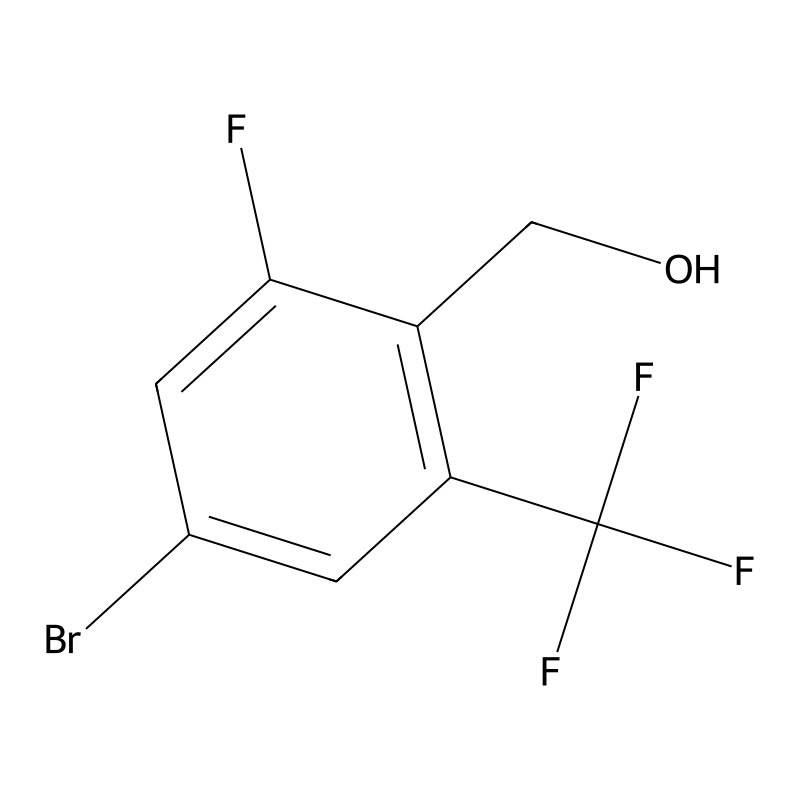

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol is an aromatic compound characterized by the presence of multiple halogen substituents and a hydroxyl group. Its molecular formula is , and it features a bromine atom at the para position, a fluorine atom at the ortho position, and a trifluoromethyl group at the meta position relative to the hydroxyl group. This unique arrangement of substituents influences its chemical properties and reactivity, making it a subject of interest in both organic chemistry and pharmaceutical research.

- Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

- Reduction: The bromine and fluorine substituents can be reduced under specific conditions.

- Substitution: The bromine atom can be substituted with other nucleophiles, particularly in reactions such as the Suzuki-Miyaura coupling, which is facilitated by palladium catalysts.

Common Reagents and Conditions- Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

- Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.

- Substitution: Boronic acids or esters are typically used as nucleophiles in substitution reactions.

Synthetic Routes

The synthesis of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol typically involves multi-step organic reactions. A common method includes:

- Bromination: Brominating 2-fluoro-6-(trifluoromethyl)benzyl alcohol using bromine or a brominating agent in an organic solvent like dichloromethane or chloroform at low temperatures.

- Purification: The product is purified using techniques such as chromatography to achieve high purity levels.

Industrial Production

In industrial settings, production methods may employ continuous flow reactors and automated systems to optimize yield and purity. Catalysts and advanced purification techniques are utilized to enhance efficiency.

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol has potential applications in:

- Pharmaceuticals: Its unique structure may contribute to the development of new drugs with specific therapeutic effects.

- Material Science: The compound could be used in the synthesis of advanced materials with tailored properties due to its reactivity.

- Agricultural Chemicals: It may serve as an intermediate in the production of agrochemicals.

4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol shares structural similarities with several other compounds. Below are some notable comparisons:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol | Similar halogenation pattern but different positioning | |

| 4-Fluoro-2-bromo-6-(trifluoromethyl)benzyl alcohol | Different halogen positions affecting reactivity | |

| 4-Bromo-2-fluoro-benzyl alcohol | Lacks trifluoromethyl group, altering chemical properties |

Uniqueness

The uniqueness of 4-Bromo-2-fluoro-6-(trifluoromethyl)benzyl alcohol lies in its trifluoromethyl group combined with both bromine and fluorine substituents. This combination enhances its electron-withdrawing ability, potentially leading to distinct reactivity patterns compared to similar compounds lacking one or more of these features.